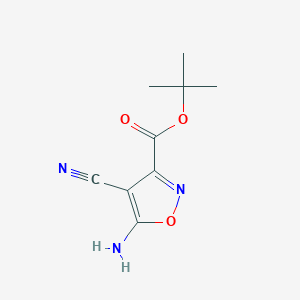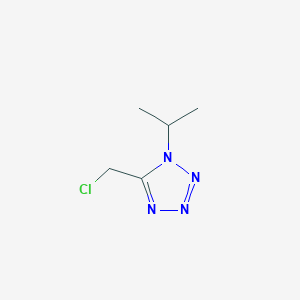![molecular formula C18H19Cl2N3O2 B2927172 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone CAS No. 338781-34-3](/img/structure/B2927172.png)
1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone (DCMPCP) is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyridinone family, which has been studied extensively for its potential therapeutic effects. DCMPCP is a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. As such, DCMPCP has become increasingly popular for use in laboratory experiments and clinical trials.
Scientific Research Applications
Chemical Interactions and Properties
Research on compounds with structural similarities to 1-(3,4-dichlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone has provided insights into their physical, chemical, and biological interactions. The study of solid and liquid equilibria in mixtures containing N-methyl-2-pyrrolidinone and various benzene derivatives revealed the formation of solid addition compounds, highlighting charge-transfer interactions crucial for understanding the behavior of similar compounds (Domańska & Letcher, 2000).
Supramolecular Structures
The recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of pyrazinecarboxylic acids underscores the significance of hydrogen bonds in the self-assembly and crystal engineering of such compounds, offering a pathway for designing materials with specific properties (Vishweshwar, Nangia, & Lynch, 2002).
Polymerization Processes
The application of 1-methyl-2-pyrrolidinone as an electron-pair donor in isobutylene polymerization, resulting in the synthesis of living α,ω-bis(t-chloro)polyisobutylene, illustrates its potential role in polymer science and engineering for creating materials with specific end-group functionalities (Pratap & Heller, 1992).
Nucleophilic Substitution Reactions
The study of nucleophilic substitution in quaternary salts of N,N'-linked biazoles provides valuable information on the reactivity of pyridinium ions, which is relevant for the synthesis of a wide range of heterocyclic compounds (Castellanos et al., 1985).
Coordination Compounds
The development of coordination compounds, such as aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones, highlights the potential of similar compounds in catalysis and material science, with implications for electronic and photonic applications (Zhang, Rettig, & Orvig, 1991).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-21-6-8-22(9-7-21)18(25)14-3-5-17(24)23(12-14)11-13-2-4-15(19)16(20)10-13/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNJQMHULUVTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B2927098.png)

![3-[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2927100.png)
![methyl 2-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2927102.png)
![2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2927104.png)

![3,3-Dimethyl-4-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2927106.png)
![4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2927109.png)

